molecular formula C10H11N3S B13697284 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole

Cat. No.: B13697284
M. Wt: 205.28 g/mol
InChI Key: TUWBBKHQIJSMFE-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with 2,3-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and substituted thiadiazoles with various functional groups.

Scientific Research Applications

2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-arylazo-6-aryl substituted nicotinic acid
  • Pyridazinone
  • Pyrido[2,3-d]pyrimidine derivatives

Uniqueness

2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

TUWBBKHQIJSMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)C

Origin of Product

United States

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